molecular formula C6H8ClN3O2S B1351632 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 876710-55-3

2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B1351632
M. Wt: 221.67 g/mol
InChI Key: UWKDIFIAKMCRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide (CMTMTA) is a novel synthetic compound with a wide range of potential applications in scientific research. CMTMTA is a small molecule with a molecular weight of 235.58 g/mol and a boiling point of 207-208 °C. CMTMTA has been used in a variety of laboratory experiments, including as a substrate for enzymes, as an inhibitor of protein-protein interactions, and as a potential therapeutic agent.

Scientific Research Applications

  • Biodegradation of Alachlor

    • Application Summary : Alachlor, a chloroacetanilide herbicide, is widely used to control weeds and grass. Due to its wide usage and moderate persistence, there is increasing concern about its environmental impact . A newly isolated bacterium, Acinetobacter sp. GC-A6, has been found to degrade alachlor .
    • Methods of Application : The bacterium Acinetobacter sp. GC-A6 was identified using 16S rRNA gene sequence analysis. It utilized alachlor as its sole carbon source and degraded 100 mg L −1 of alachlor within 48 h .
    • Results : The degradation pathway of alachlor was studied using GC-MS analysis. Alachlor was initially degraded to 2-chloro- N - (2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively .
  • Herbicide Application

    • Application Summary : Alachlor, also known as Lasso®, is an herbicide whose major use (99%) is in preemergence application to field corn, soybeans, and peanuts .
    • Methods of Application : Alachlor is applied directly to the ground due to its high solubility in water and moderate persistence .
    • Results : Alachlor has been the most widely used herbicide since it was first commercially registered in 1969 .
  • Synthesis of Biologically Active Derivatives

    • Application Summary : 2-chloro-N-alkyl/aryl Acetamide derivatives have been synthesized with an aim as new bioactive agents, which can be used as antimicrobial agents such as herbicides, antifungal, disinfectant .
    • Methods of Application : The study involves the synthesis, purification and characterization of various N-substituted chloroacetamide derivatives .
    • Results : The synthesized 2-chloro-N-alkyl/aryl Acetamide derivatives are expected to exhibit bioactive properties .
  • Microencapsulated Formulations

    • Application Summary : The efficacies of microencapsulated (ME) and emulsifiable concentrate (EC) formulations of alachlor were compared in petri dish and soil bioassays .
    • Methods of Application : The study involved comparing the effects of ME and EC formulations of alachlor on the shoot growth of various grass weeds .
    • Results : At equimolar concentrations, EC-alachlor inhibited shoot growth of barnyardgrass, large crabgrass, and fall panicum more than ME-alachlor .
  • Control of Nutsedge

    • Application Summary : Alachlor has been used in combination with other herbicides for the control of nutsedge, a type of weed .
    • Methods of Application : Alachlor is applied as a soil incorporated and directed postemergence treatment along with combinations of other herbicides .
    • Results : More consistent control of nutsedge has been achieved with split applications of alachlor .
  • Pesticide Formulation

    • Application Summary : Alachlor is used in the formulation of pesticides. It is often formulated as an emulsifiable concentrate (EC) or a microencapsulated (ME) product .
    • Methods of Application : The efficacy of these two formulations was compared in petri dish and soil bioassays .
    • Results : At equimolar concentrations, EC-alachlor inhibited shoot growth of various grass weeds more than ME-alachlor .
  • Control of Weeds in Soybeans, Peanuts, and Corn Crops

    • Application Summary : Alachlor is widely used as a selective pre-emergent and post-emergent herbicide to control weeds and grass in soybeans, peanuts, and corn crops .
    • Methods of Application : Alachlor is applied directly to the ground due to its high solubility in water and moderate persistence .
    • Results : Alachlor has been the most widely used herbicide since it was first commercially registered in 1969 .

properties

IUPAC Name

2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2S/c1-12-3-5-9-10-6(13-5)8-4(11)2-7/h2-3H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKDIFIAKMCRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390113
Record name 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS RN

876710-55-3
Record name 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.